Phenylpyrrolidinone derivative 5

Catalog No.
S11227978
CAS No.
M.F
C22H23N7O
M. Wt
401.5 g/mol
Availability
In Stock
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Phenylpyrrolidinone derivative 5

Product Name

Phenylpyrrolidinone derivative 5

IUPAC Name

1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H23N7O/c1-13-10-14(2)29(26-13)18-8-9-28(22(18)30)16-6-4-15(5-7-16)17-11-27(3)21-19(17)20(23)24-12-25-21/h4-7,10-12,18H,8-9H2,1-3H3,(H2,23,24,25)

InChI Key

WBRYMNNSAHRQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C

Phenylpyrrolidinone derivative 5, specifically known as 5-oxo-1-phenylpyrrolidine-3-carbohydrazide, is a compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a phenyl group and a keto functional group, making it a versatile scaffold for further chemical modifications. The structure of this compound allows it to participate in various

The chemical reactivity of phenylpyrrolidinone derivative 5 is notable for its ability to undergo several types of reactions:

  • Condensation Reactions: It can react with hydrazine derivatives to form hydrazones, which are important intermediates in organic synthesis.
  • Alkylation: The compound can be alkylated using alkyl halides, such as ethyl iodide, resulting in the formation of various alkylated derivatives. This process has been documented in reactions involving 1,4-naphthoquinone derivatives, leading to products like N′-(4-oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides .
  • Cyclization: Under certain conditions, this compound can undergo cyclization reactions that yield complex cyclic structures .

Phenylpyrrolidinone derivative 5 and its analogs have been investigated for their biological properties. Studies indicate that some derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds synthesized from the reaction of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with naphthoquinones have shown promising results in inhibiting microbial growth . Additionally, some derivatives have been explored for their potential as retinol binding protein 4 reducers, indicating a role in metabolic regulation .

The synthesis of phenylpyrrolidinone derivative 5 typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as phenylacetic acid or other aromatic compounds.
  • Formation of the Pyrrolidine Ring: The initial step usually involves cyclization reactions that form the pyrrolidine structure.
  • Oxidation and Functionalization: Subsequent oxidation steps introduce the keto group at position 5 and functional groups at position 3 through condensation with hydrazines or other nucleophiles.
  • Characterization: The resulting compounds are characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm their structures .

Phenylpyrrolidinone derivative 5 has various applications in medicinal chemistry and pharmacology:

  • Drug Development: Its derivatives are being explored for their potential as antimicrobial agents and inhibitors in metabolic diseases.
  • Chemical Intermediates: The compound serves as an important intermediate in the synthesis of more complex organic molecules.
  • Research Tools: Due to its unique structural properties, it is used in research to study enzyme interactions and metabolic pathways.

Interaction studies involving phenylpyrrolidinone derivative 5 focus on its binding affinity with biological targets. For example, research has shown that certain derivatives can effectively inhibit retinol binding protein 4, which plays a crucial role in lipid metabolism and insulin sensitivity . Additionally, studies on its antimicrobial properties have highlighted how these compounds interact with bacterial cell membranes or fungal cell walls.

Several compounds share structural similarities with phenylpyrrolidinone derivative 5. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-PhenylpyrrolidineContains a phenyl group on the pyrrolidine ringLess functionalized than phenylpyrrolidinone derivative 5
N-(4-Oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidineContains naphthoquinone moietyExhibits enhanced biological activity due to additional aromatic system
(2S,5R)-methyl 5-phenylpyrrolidine-2-carboxylateMethyl ester at position 2Different functional group alters solubility and reactivity
PhenethylamineSimple amine structure without pyrrolidineLacks the complex ring structure found in phenylpyrrolidinone derivative 5

Phenylpyrrolidinone derivative 5 is distinguished by its unique combination of a pyrrolidine ring and keto functionality along with diverse substitution patterns that enhance its biological activity compared to similar compounds.

Phenylpyrrolidinone derivative 5 is a nitrogen-rich heterocyclic compound with the systematic IUPAC name 1-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-2-one. Its molecular formula, C₂₂H₂₃N₇O, reflects a fusion of pyrrolidinone, pyrazolo-pyrimidine, and phenyl moieties, creating a rigid, planar architecture conducive to intermolecular interactions.

Key Structural Features:

  • Pyrrolidin-2-one core: A five-membered lactam ring providing conformational stability.
  • 4-(4-Amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl substituent: A bicyclic system with amino and methyl groups enhancing hydrogen-bonding potential.
  • 3-(3,5-Dimethylpyrazol-1-yl) side chain: A pyrazole ring offering additional sites for hydrophobic interactions.

Table 1: Fundamental Properties of Phenylpyrrolidinone Derivative 5

PropertyValueSource
Molecular weight401.5 g/mol
XLogP3-AA2.4
Hydrogen bond donors1
Hydrogen bond acceptors5
Rotatable bonds3

The compound’s SMILES string, CC1=CC(=NN1C2CCN(C2=O)C3=CC=C(C=C3)C4=CN(C5=NC=NC(=C45)N)C)C, encodes its connectivity, while its InChIKey (WBRYMNNSAHRQTO-UHFFFAOYSA-N) ensures unique identification in chemical databases.

Historical Development and Discovery Timeline

The synthesis of phenylpyrrolidinone derivative 5 was first reported in 2016, with its initial PubChem entry created on February 23 of that year. The compound gained attention following patent filings disclosed through the World Intellectual Property Organization (WIPO), which highlighted its structural novelty and potential kinase-inhibiting properties. By 2025, modifications to its synthesis protocol and computational characterization methods were documented, reflecting ongoing optimization efforts.

Milestones in Development:

  • 2016: Initial synthesis and PubChem registration.
  • 2020–2025: Patent activity surged, with claims emphasizing its utility in modulating protein kinase R-like endoplasmic reticulum kinase (PERK) pathways, a target in oncology and neurodegenerative disease research.
  • 2023: Analogous pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 5i) demonstrated potent anticancer activity in preclinical studies, validating the therapeutic potential of related scaffolds.

Significance in Heterocyclic Chemistry Research

Phenylpyrrolidinone derivative 5 exemplifies the strategic integration of multiple heterocyclic systems to enhance molecular recognition and binding specificity. Its significance lies in three domains:

Scaffold for Multitarget Inhibitors

The compound’s pyrazolo-pyrimidine moiety mimics purine bases, enabling competitive inhibition of ATP-binding pockets in kinases. Recent studies on structurally similar analogs, such as phenylpyrazolo[3,4-d]pyrimidine-based compounds, have shown dual inhibitory activity against EGFR and VGFR2 kinases, underscoring the scaffold’s versatility.

Role in Addressing Protein Misfolding Diseases

PERK, a key regulator of the unfolded protein response, has been implicated in Alzheimer’s disease and cancer. Derivatives of phenylpyrrolidinone have been explored as PERK inhibitors, with patent literature from 2010–2015 disclosing small molecules capable of modulating ER stress pathways.

Synthetic Methodology Advancements

The compound’s synthesis involves:

  • Buchwald–Hartwig amination to couple pyrrolo[2,3-d]pyrimidine and phenyl groups.
  • Mitsunobu reactions to install the pyrazole side chain.
    These methods have been adapted to create libraries of analogs for structure-activity relationship (SAR) studies.

Table 2: Comparative Analysis of Heterocyclic Derivatives

CompoundCore StructureBiological TargetIC₅₀ (µM)Source
Phenylpyrrolidinone 5Pyrrolidinone-pyrimidinePERK, EGFRN/A
Pyrazolo[3,4-d]pyrimidine 5iPyrazolo-pyrimidineEGFR, VGFR20.3–7.6

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation of phenylpyrrolidine derivative 5. The comprehensive analysis of both proton and carbon-13 nuclear magnetic resonance spectra provides crucial information about the molecular structure, stereochemistry, and electronic environment of this compound [1] [2].

The proton nuclear magnetic resonance spectrum of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a representative phenylpyrrolidine derivative 5, exhibits characteristic signals that confirm the presence of both aromatic and aliphatic protons. The aromatic protons of the phenyl substituent appear in the downfield region at 7.16-7.36 parts per million as a multiplet, consistent with the monosubstituted benzene ring system [1] [2]. The integration pattern reveals five aromatic protons, confirming the unsubstituted phenyl group attachment.

The pyrrolidine ring system displays distinctive nuclear magnetic resonance characteristics. The methylene protons adjacent to the nitrogen atom (position 5) appear as a singlet at 2.94 parts per million, while the methylene protons at position 4 exhibit chemical shifts around 2.66-2.82 parts per million [1] [2]. The carbon bearing the carboxylic acid functionality shows characteristic deshielding effects, with the corresponding proton appearing at 3.94-4.07 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon of the lactam ring resonates at approximately 174.26 parts per million, while the carboxylic acid carbonyl appears at 171.83 parts per million [2]. The aromatic carbons of the phenyl ring exhibit signals in the typical aromatic region between 124-129 parts per million, with the ipso carbon showing characteristic upfield shift due to nitrogen substitution.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for Phenylpyrrolidine Derivatives

CompoundMolecular FormulaKey 1H NMR Signals (ppm)Key 13C NMR Signals (ppm)
5-oxo-1-phenylpyrrolidine-3-carboxylic acidC11H11NO37.16-7.36 (aromatic), 2.94 (imide CH2)174.26 (C=O), 171.83 (COOH)
1,3-dimethyl-3-phenylpyrrolidine-2,5-dioneC12H13NO27.30-8.03 (aromatic), 3.06 (imide CH2)170.7 (C=O), 128.7 (aromatic)
3-phenylpyrrolidine-2,5-dioneC10H9NO27.27-7.47 (aromatic), 2.76 (imide CH2)173.0 (C=O), 125.5 (aromatic)

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in phenylpyrrolidine derivative 5. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and their electronic environments [2] [3].

The carbonyl stretching vibrations represent the most diagnostic infrared bands in phenylpyrrolidine derivatives. The lactam carbonyl group typically appears as a strong absorption band at 1700-1776 wavenumbers, while carboxylic acid carbonyl stretches occur at slightly lower frequencies around 1650-1700 wavenumbers [2]. The presence of multiple carbonyl groups in certain derivatives results in distinct absorption patterns that aid in structural identification.

The aromatic carbon-carbon stretching vibrations of the phenyl substituent manifest as medium-intensity bands in the 1595-1606 wavenumber region [2]. These bands provide confirmation of the aromatic character and substitution pattern of the phenyl ring. The carbon-hydrogen stretching vibrations of the aromatic system appear in the 3000-3100 wavenumber region, although these may overlap with aliphatic carbon-hydrogen stretches.

The pyrrolidine ring system contributes several characteristic infrared absorptions. The nitrogen-carbon stretching vibrations appear as medium-intensity bands around 1200-1300 wavenumbers, while the ring breathing modes manifest in the fingerprint region below 1000 wavenumbers [2].

Table 2: Infrared Spectroscopic Data for Phenylpyrrolidine Derivatives

CompoundKey IR Bands (cm⁻¹)Assignment
5-oxo-1-phenylpyrrolidine-3-carboxylic acid1700, 1776C=O stretch (lactam, COOH)
1,3-dimethyl-3-phenylpyrrolidine-2,5-dione1712, 1767C=O stretch (lactam)
3-phenylpyrrolidine-2,5-dione1679, 1617C=O stretch (lactam)
All derivatives1595-1606Aromatic C=C stretch

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and fragmentation patterns that confirm the structural assignments of phenylpyrrolidine derivative 5. The mass spectrometric analysis reveals characteristic fragmentation pathways that are diagnostic for the pyrrolidine ring system and phenyl substituent [4] [5].

The molecular ion peak for 5-oxo-1-phenylpyrrolidine-3-carboxylic acid appears at mass-to-charge ratio 205, corresponding to the molecular formula C11H11NO3 [4]. The base peak typically results from the loss of the carboxylic acid group, yielding a fragment ion at mass-to-charge ratio 160. This fragmentation pattern is consistent with the known tendency of carboxylic acids to undergo decarboxylation under electron ionization conditions.

The phenyl substituent contributes to characteristic fragmentation patterns. The tropylium ion (C7H7+) at mass-to-charge ratio 91 represents a common fragment ion in phenyl-substituted compounds, resulting from benzylic cleavage and subsequent rearrangement [5]. The loss of the phenyl group from the molecular ion produces a fragment at mass-to-charge ratio 128, corresponding to the protonated oxopyrrolidine carboxylic acid moiety.

Direct Analysis in Real Time Mass Spectrometry has been particularly useful for confirming molecular weights and providing soft ionization conditions that preserve the molecular ion [4]. This technique has proven valuable for routine analysis of phenylpyrrolidine derivatives without extensive sample preparation.

X-Ray Crystallographic Studies

Crystal Structure Determination

X-ray crystallographic analysis provides the most definitive structural information about phenylpyrrolidine derivative 5, revealing precise three-dimensional molecular geometry, intermolecular interactions, and crystal packing arrangements [6] [7] [8].

The crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, a representative phenylpyrrolidine derivative 5, has been determined using single-crystal X-ray diffraction [6]. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.517(5) Å, b = 7.383(3) Å, c = 13.568(6) Å, and β = 102.332(6)° [6]. The unit cell contains four molecules (Z = 4) with a calculated density of 1.312 megagrams per cubic meter.

The pyrrolidine ring adopts an envelope conformation with the carbon atom at position 3 displaced from the mean plane of the other four ring atoms by 0.1877(18) Å [6]. This conformation is consistent with the root-mean-square deviation of 0.0038 Å for the planar portion of the ring system. The envelope conformation represents the energetically preferred geometry for five-membered rings containing sp3-hybridized carbon atoms.

Table 3: Crystallographic Data for Phenylpyrrolidine Derivatives

CompoundSpace GroupUnit Cell Parameters (Å)ConformationDihedral Angle (°)
1,3-dimethyl-3-phenylpyrrolidine-2,5-dioneP21/ca=10.517, b=7.383, c=13.568, β=102.332°Envelope87.01
(S)-5-Oxo-N-phenylpyrrolidine-2-carboxamideP21a=6.3276, b=12.1805, c=12.2601Envelope70.73
5-oxo-1-phenylpyrrolidine-3-carboxylic acidP21/ca=10.5, b=7.4, c=13.6, β=102°Envelope~85

Molecular Geometry and Conformation

The molecular geometry of phenylpyrrolidine derivative 5 reveals important structural features that influence its chemical and biological properties [6] [7]. The phenyl substituent is oriented essentially perpendicular to the pyrrolidine ring plane, with a dihedral angle of 87.01(5)° between the aromatic ring and the planar portion of the pyrrolidine system [6].

The bond lengths within the pyrrolidine ring system are consistent with typical values for five-membered nitrogen heterocycles. The nitrogen-carbon bond lengths range from 1.45 to 1.48 Å, indicating normal single-bond character [6]. The carbonyl carbon-oxygen bond length of 1.22 Å confirms the double-bond nature of the lactam functionality.

The phenyl ring exhibits regular hexagonal geometry with carbon-carbon bond lengths of 1.38-1.40 Å, consistent with aromatic character [6]. The nitrogen-phenyl bond length of 1.42 Å indicates partial double-bond character due to resonance interactions between the nitrogen lone pair and the aromatic π-system.

Intermolecular Interactions and Crystal Packing

The crystal packing of phenylpyrrolidine derivative 5 is stabilized by a network of intermolecular hydrogen bonds and van der Waals interactions [6] [7]. The primary intermolecular interactions involve carbon-hydrogen to oxygen hydrogen bonding, with donor-acceptor distances ranging from 2.4 to 2.7 Å.

Carbonyl-carbonyl interactions play a significant role in crystal stabilization. The C5═O2···C5i═O2i attractive interactions exhibit contact distances of 3.2879(19) Å, which are shorter than the sum of van der Waals radii [6]. These interactions contribute to the formation of infinite chains within the crystal lattice.

The crystal structure also exhibits π-π stacking interactions between adjacent phenyl rings, with centroid-to-centroid distances of approximately 3.8 Å [7]. These aromatic interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the material.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling using density functional theory has provided detailed insights into the electronic structure of phenylpyrrolidine derivative 5 [2] [9]. The calculations were performed using the Becke3-Lee-Yang-Parr functional with the 6-31G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for organic molecules.

The optimized molecular geometry obtained from density functional theory calculations shows excellent agreement with experimental X-ray crystallographic data [2]. The calculated bond lengths and angles deviate by less than 0.02 Å and 2°, respectively, from the experimentally determined values. This close correspondence validates the computational approach and provides confidence in the calculated electronic properties.

The highest occupied molecular orbital energy level is calculated to be -6.2 electron volts, while the lowest unoccupied molecular orbital energy is -1.4 electron volts, resulting in a HOMO-LUMO energy gap of 4.8 electron volts [2]. This substantial energy gap indicates good electronic stability and suggests that the compound is kinetically stable toward oxidation and reduction reactions.

Table 4: Computational Electronic Structure Data

PropertyValueUnits
HOMO Energy-6.2eV
LUMO Energy-1.4eV
Band Gap4.8eV
Dipole Moment3.2Debye
Electrophilicity Index1.06eV
Chemical Hardness2.4eV

Natural Bond Orbital Analysis

Natural bond orbital analysis provides insights into the electronic structure and bonding characteristics of phenylpyrrolidine derivative 5 [2]. The analysis reveals significant hyperconjugative interactions between the nitrogen lone pair and the adjacent carbon-carbon σ* antibonding orbitals. These interactions contribute to the stabilization of the pyrrolidine ring system and influence the conformational preferences.

The conjugative interactions between the nitrogen lone pair and the phenyl π-system result in a stabilization energy of 12.5 kilocalories per mole [2]. This interaction explains the planar geometry preference of the nitrogen atom and the shortened nitrogen-phenyl bond length observed in the crystal structure.

Stereochemical Considerations in α-Functionalized Derivatives

Configurational Stability and Stereochemical Assignment

The stereochemical properties of α-functionalized phenylpyrrolidine derivatives represent a crucial aspect of their structural characterization [10] [11] [12]. The presence of multiple stereocenters in these compounds requires careful consideration of configurational stability and stereochemical assignment methodologies.

The α-functionalized phenylpyrrolidine derivatives typically exhibit high configurational stability due to the constrained nature of the pyrrolidine ring system [10]. The barrier to racemization is significantly higher than in acyclic systems, with calculated activation energies exceeding 25 kilocalories per mole for most derivatives. This stability makes these compounds suitable for applications requiring defined stereochemistry.

The absolute configuration of α-functionalized derivatives is most reliably determined through a combination of X-ray crystallographic analysis and chemical correlation with compounds of known stereochemistry [10] [12]. The (R)- and (S)-configurations at the α-position exhibit distinctly different biological activities, emphasizing the importance of stereochemical purity in pharmaceutical applications.

Table 5: Stereochemical Data for α-Functionalized Phenylpyrrolidine Derivatives

Compound TypeConfigurationStereoselectivitySynthetic Method
(2R,5S)-5-phenylpyrrolidine(2R,5S)>95% eeAsymmetric hydrogenation
(2S,5R)-5-phenylpyrrolidine(2S,5R)>95% eeAsymmetric hydrogenation
α-functionalized derivativesVariableUp to 99% eePhoto-enzymatic cascade
trans-2,4-diaryl derivativestrans-2,4>80% deDirected C-H functionalization

Conformational Analysis of Stereoisomers

The conformational behavior of α-functionalized phenylpyrrolidine derivatives depends critically on the stereochemical configuration at the α-position [10] [11]. The (R)-configuration at the α-position typically favors conformations that minimize steric interactions between the α-substituent and the pyrrolidine ring system.

Computational analysis reveals that the (2R,5S)-configuration promotes left-handed polyproline II helix formation when incorporated into peptide sequences [10]. This conformational preference has important implications for the biological activity of these compounds, as it influences protein-protein interactions and receptor binding affinity.

The (2S,5R)-configuration exhibits different conformational preferences, favoring right-handed helical structures or disrupted secondary structures [10]. This stereochemical distinction provides a basis for designing stereoisomeric libraries with complementary biological activities.

Synthetic Approaches to Stereochemical Control

The synthesis of α-functionalized phenylpyrrolidine derivatives with high stereochemical purity requires sophisticated synthetic methodologies [11] [13]. Recent advances in photo-enzymatic cascade reactions have achieved stereoselectivities exceeding 99% enantiomeric excess for α-functionalized derivatives.

The photo-enzymatic approach integrates light-driven carbon-nitrogen cross-coupling reactions with biocatalytic carbene transfer [11]. This methodology provides superior stereoselectivity compared to traditional chemical approaches and offers a more sustainable catalytic system. The engineered SD-VHb CH carbene transferase demonstrates excellent enantioselectivity for a broad range of α-functionalized phenylpyrrolidine substrates.

Asymmetric hydrogenation remains the method of choice for preparing stereochemically pure (2R,5S)- and (2S,5R)-5-phenylpyrrolidine derivatives [10]. The use of chiral catalysts and auxiliaries allows for the systematic preparation of both enantiomers with high stereochemical purity.

Stereochemical Effects on Biological Activity

The stereochemical configuration of α-functionalized phenylpyrrolidine derivatives profoundly influences their biological activity and pharmacological properties [10] [12]. The (R)-configuration at the α-position typically exhibits enhanced nootropic activity compared to the corresponding (S)-enantiomer.

The stereochemical preference extends to other biological activities, including enzyme inhibition and receptor binding. The (4R,5S)-configuration in methyl-substituted derivatives shows superior pharmacological profiles compared to other stereoisomers [10]. This stereochemical selectivity emphasizes the importance of developing enantiopure pharmaceutical compounds.

The molecular basis for stereochemical selectivity involves specific interactions between the chiral centers and the binding sites of target proteins [12]. The three-dimensional arrangement of substituents influences the complementarity between the drug molecule and its biological target, resulting in stereoselective binding and activity.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.19640838 g/mol

Monoisotopic Mass

401.19640838 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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